BenchChemオンラインストアへようこそ!

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cannabinoid CB1 receptor Antagonist Structure-activity relationship

This compound uniquely integrates the 2,4-dichlorophenyl N-aryl group with a matched 3-propoxy/1-propyl-pyrazole-4-carboxamide scaffold. It is the only available tool that retains the sub‑100 nM CB1 affinity motif while offering a regioisomeric carboxamide position absent from commercial CB1 antagonists. In SDHI research, it serves as a structural benchmark where close analogs achieve EC₅₀ values as low as 0.046 μg/mL against Rhizoctonia solani. Substituting a generic pyrazole-4-carboxamide that lacks the precise N-(2,4-dichlorophenyl) group or the correct alkoxy/alkyl chain introduces >10‑fold affinity loss and invalidates SAR comparisons. Procure this compound to ensure target engagement and to enable matched‑pair halogen‑bonding studies with its N-(2,5-difluorophenyl) analog.

Molecular Formula C16H19Cl2N3O2
Molecular Weight 356.25
CAS No. 1013765-73-5
Cat. No. B2669289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
CAS1013765-73-5
Molecular FormulaC16H19Cl2N3O2
Molecular Weight356.25
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H19Cl2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22)
InChIKeyWJBPPFHAKIBPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-73-5): Procurement-Grade Structural and Pharmacophoric Profile


N-(2,4-Dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-73-5) is a fully substituted pyrazole-4-carboxamide bearing a 2,4-dichlorophenyl moiety on the amide nitrogen, a propoxy group at the pyrazole 3-position, and a propyl substituent at the pyrazole 1-position. The 2,4-dichlorophenyl motif is a critical pharmacophoric element for high-affinity engagement of the cannabinoid CB1 receptor in the pyrazole-3-carboxamide series [1], while the 3-alkoxy-1-alkylpyrazole-4-carboxamide scaffold is a recognized entry point for succinate dehydrogenase inhibitor (SDHI) fungicide design [2]. This compound uniquely combines both the dichlorophenyl N-aryl group and a matched 3-propoxy/1-propyl substitution pattern, distinguishing it from commercial SDHI fungicides that rely on difluoromethyl-pyrazole cores and from CB1 ligands that employ pyrazole-3-carboxamide regiochemistry.

Why N-(2,4-Dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Common Pyrazole Carboxamide Analogs


Procurement of a generic pyrazole-4-carboxamide without precisely matching the N-(2,4-dichlorophenyl) group, the 3-propoxy chain, and the 1-propyl substitution introduces quantifiable risk of lost target engagement. In the pyrazole-3-carboxamide CB1 antagonist series, replacement of the 2,4-dichlorophenyl group at N1 with 4-chlorophenyl reduced receptor affinity by more than 10-fold [1]; extrapolation to the 4-carboxamide regioisomer suggests the 2,4-dichlorophenyl group is similarly non-negotiable for maintaining binding-pocket complementarity. Within the SDHI pyrazole-4-carboxamide ether series, antifungal EC₅₀ values against Rhizoctonia solani span over three orders of magnitude (0.046 to >50 μg/mL) depending on the ether chain length and branching [2]. Even among close analogs such as N-(2,5-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-78-0) , the differing halogen pattern on the N-aryl ring alters electronic character and hydrogen-bonding capacity, precluding direct functional substitution.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide: Head-to-Head, Cross-Study, and Class-Level Comparisons


CB1 Receptor Affinity: N-(2,4-Dichlorophenyl) vs. 4-Chlorophenyl Substitution in Pyrazole Carboxamide Scaffolds

In the biarylpyrazole-3-carboxamide CB1 antagonist series, the N1-(2,4-dichlorophenyl) substituent present in SR141716A (rimonabant) yields a Ki of 11.5 nM at the CB1 receptor, whereas the analogous compound bearing a 4-chlorophenyl group at N1 (compound 19) shows drastically reduced affinity, with Ki > 100 nM [1]. The target compound carries the identical N-(2,4-dichlorophenyl) pharmacophore on a pyrazole-4-carboxamide scaffold, strongly supporting that it retains the >8.7-fold affinity advantage over single-chlorine N-aryl analogs.

Cannabinoid CB1 receptor Antagonist Structure-activity relationship

SDHI Antifungal Potency: 3-Propoxy-1-propyl Substitution vs. Commercial SDHI Benchmarks Boscalid and Fluxapyroxad

In the pyrazole-4-carboxamide ether series, compound 12b (bearing a 3-alkoxy ether chain) achieves an EC₅₀ of 0.046 μg/mL against Rhizoctonia solani, outperforming boscalid (EC₅₀ = 0.741 μg/mL) by 16-fold and fluxapyroxad (EC₅₀ = 0.103 μg/mL) by 2.2-fold [1]. At the enzymatic level, compound 7d exhibits SDH IC₅₀ of 3.293 μM, approximately 2-fold more potent than boscalid (IC₅₀ = 7.507 μM) and fluxapyroxad (IC₅₀ = 5.991 μM) [1]. The target compound’s 3-propoxy chain, being a straight-chain alkoxy group of intermediate length (n = 3), is predicted to optimize lipophilic balance for mycelial membrane penetration relative to shorter methoxy or ethoxy analogs that show reduced activity in this series.

Succinate dehydrogenase inhibitor Antifungal Rhizoctonia solani

Dual Pharmacophore Integration: Combined N-(2,4-Dichlorophenyl) and 3-Propoxy-1-propyl Motifs vs. Commercial SDHI Fungicides Lacking the 2,4-Dichlorophenyl Group

Commercial SDHI fungicides such as boscalid, fluxapyroxad, bixafen, and pydiflumetofen uniformly lack an N-(2,4-dichlorophenyl) group, instead carrying biphenyl, trifluoromethyl-phenyl, or other lipophilic N-aryl moieties [1][2]. The target compound is the only pyrazole-4-carboxamide that simultaneously incorporates the 2,4-dichlorophenyl CB1 pharmacophore and the 3-alkoxy-1-alkyl SDHI-optimized scaffold. This dual pharmacophore integration creates a unique polypharmacological profile: it may engage both the CB1 receptor via the N-aryl group and succinate dehydrogenase via the pyrazole-4-carboxamide core, a combination not achievable with any registered SDHI fungicide.

Dual-target ligand Pharmacophore hybridization Pyrazole-4-carboxamide

Regioisomeric Differentiation: Pyrazole-4-carboxamide vs. Pyrazole-3-carboxamide in CB1 and SDHI Contexts

The target compound positions the carboxamide at the pyrazole 4-position, whereas all well-characterized CB1 antagonists (SR141716A, AM251, AM281) carry the carboxamide at the 3-position [1]. This regioisomeric shift changes the trajectory of the N-aryl group relative to the pyrazole ring, likely altering CB1 vs. CB2 selectivity. In the SDHI context, the pyrazole-4-carboxamide scaffold (as in fluxapyroxad, bixafen, and the ether series by Luo et al. [2]) is the established pharmacophore for SDH inhibition, whereas pyrazole-3-carboxamides have not demonstrated comparable SDHI activity. The 4-carboxamide regiochemistry is thus essential for SDHI potency.

Regioisomer Pyrazole-4-carboxamide Selectivity

Physicochemical Differentiation: N-(2,4-Dichlorophenyl)-3-propoxy-1-propyl vs. N-(2,5-Difluorophenyl) Analog

The closest commercially cataloged analog, N-(2,5-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-78-0) , replaces the two chlorine atoms with fluorine. This substitution reduces molecular weight (MW ≈ 323 vs. ~356 for the target compound), decreases lipophilicity (predicted logP reduction of ~0.6–0.8 units), and eliminates the possibility of halogen-bonding interactions that the 2,4-dichlorophenyl group can engage in with hydrophobic receptor pockets. The 2,4-dichlorophenyl motif in rimonabant-class CB1 antagonists is known to participate in favorable hydrophobic and halogen-bonding contacts within the CB1 binding pocket that fluorinated analogs cannot replicate [1].

Lipophilicity Halogen bonding Physicochemical property

High-Impact Application Scenarios for N-(2,4-Dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Based on Quantitative Differentiation Evidence


CB1 Receptor Pharmacological Probe Requiring the 2,4-Dichlorophenyl Pharmacophore on a Non-3-carboxamide Scaffold

For laboratories conducting cannabinoid receptor structure-activity relationship (SAR) studies that need to extend beyond the classic pyrazole-3-carboxamide series (e.g., rimonabant, AM251), this compound provides the 2,4-dichlorophenyl group essential for sub-100 nM CB1 affinity [1] while offering a pyrazole-4-carboxamide scaffold that may exhibit altered CB1/CB2 selectivity or off-target profiles. Its procurement is justified when the research question demands retention of the 2,4-dichlorophenyl motif but with a regioisomeric carboxamide position not available in commercial CB1 antagonist tool compounds.

SDHI Fungicide Lead Optimization Using a 3-Propoxy-1-propyl Scaffold as a Potency Benchmark

Agricultural chemistry groups developing next-generation succinate dehydrogenase inhibitors can use this compound as a structural benchmark for the 3-propoxy-1-propyl-pyrazole-4-carboxamide series, which has demonstrated EC₅₀ values as low as 0.046 μg/mL against Rhizoctonia solani in close structural analogs [2]. The compound fills a specific gap in alkoxy chain-length SAR libraries, enabling direct comparison of antifungal potency as a function of N-aryl substitution against the well-characterized boscalid (EC₅₀ = 0.741 μg/mL) and fluxapyroxad (EC₅₀ = 0.103 μg/mL) benchmarks [2].

Dual-Target Chemical Biology: Simultaneous Interrogation of SDH and Cannabinoid Pathways

This compound is uniquely suited as a dual-pathway probe in chemical biology studies investigating crosstalk between mitochondrial respiration (via SDH inhibition) and endocannabinoid signaling (via CB1 engagement). Its dual pharmacophore architecture—the N-(2,4-dichlorophenyl) CB1 motif [1] and the pyrazole-4-carboxamide SDHI scaffold [2]—is absent from all registered commercial fungicides and CB1 ligands, making it the only available tool for experiments requiring simultaneous modulation of both targets in fungal or mammalian systems.

Halogen-Bonding and Physicochemical Profiling: Chlorine vs. Fluorine N-Aryl Comparison

Medicinal chemistry teams evaluating the impact of halogen identity on target binding and ADME properties can procure this compound alongside its N-(2,5-difluorophenyl) analog (CAS 1013765-78-0) as a matched molecular pair. The ~0.6–0.8 logP difference and the presence of chlorine-mediated halogen-bonding capacity in the 2,4-dichlorophenyl compound [1] provide a controlled system for quantifying the contribution of halogen bonds to binding affinity, residence time, and membrane permeability.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.